
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a nitroso group attached to an oxazolidinone ring, which is further substituted with a 3,5-ditert-butylphenyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one typically involves the reaction of 3,5-ditert-butylphenyl isocyanate with nitrosyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent decomposition of the nitrosyl chloride. The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would likely incorporate advanced purification techniques to achieve the required purity levels for various applications.
化学反応の分析
Types of Reactions
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one can undergo several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under appropriate conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
科学的研究の応用
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is primarily based on its ability to interact with biological molecules through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also interfere with cellular signaling pathways and enzyme activities, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
3,5-Ditert-butylphenol: Known for its antioxidant properties.
3,5-Ditert-butylbenzaldehyde: Used in organic synthesis and as an intermediate in the production of other compounds.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Studied for its antioxidative effects.
Uniqueness
5-(3,5-Ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one is unique due to the presence of both the nitroso group and the oxazolidinone ring, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
特性
CAS番号 |
36720-97-5 |
|---|---|
分子式 |
C17H24N2O3 |
分子量 |
304.4 g/mol |
IUPAC名 |
5-(3,5-ditert-butylphenyl)-3-nitroso-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)12-7-11(8-13(9-12)17(4,5)6)14-10-19(18-21)15(20)22-14/h7-9,14H,10H2,1-6H3 |
InChIキー |
WFVIFBXUBCRZDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2CN(C(=O)O2)N=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



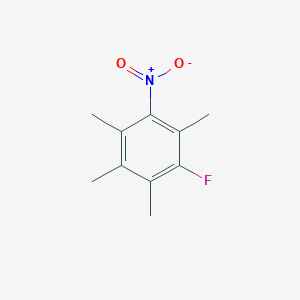
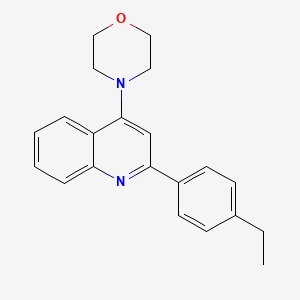
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
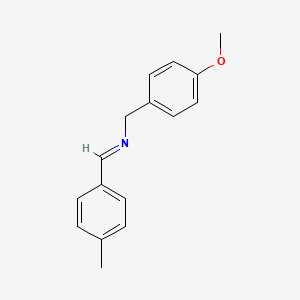
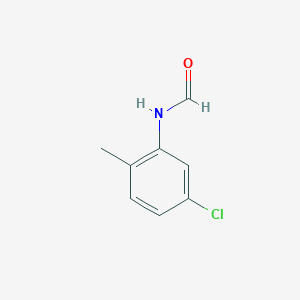

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)

![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
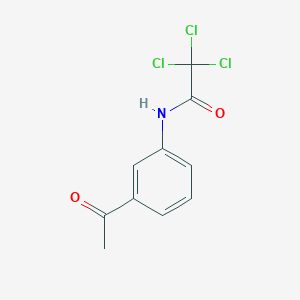
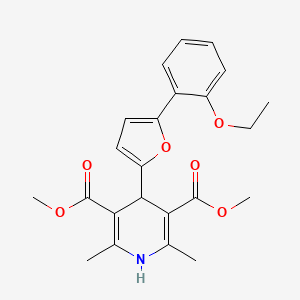
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)
